molecular formula C7H14N2O2 B2419536 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide CAS No. 1268883-06-2

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide

Cat. No.: B2419536
CAS No.: 1268883-06-2
M. Wt: 158.201
InChI Key: NLTKNSYKTHFFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Safety and Hazards

The safety information for 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide typically involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide (or potassium hydroxide) solution to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite (or sodium hypobromite) solution, followed by heating to reflux, resulting in the decarboxylation and formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-methyloxane-4-carboxamide
  • 4-Amino-N-methyltetrahydropyran-4-carboxamide
  • 4-Amino-N-methyltetrahydro-2H-pyran-4-carboxamide

Uniqueness

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide is unique due to its specific structural features and chemical properties.

Properties

IUPAC Name

4-amino-N-methyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-6(10)7(8)2-4-11-5-3-7/h2-5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTKNSYKTHFFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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